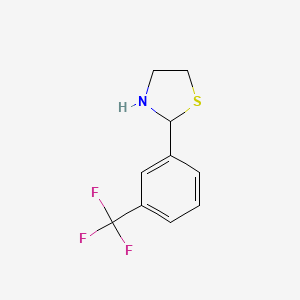

2-(3-(Trifluoromethyl)phenyl)thiazolidine

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSCFSFFPPFZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity.

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are known to interact with their targets, leading to various changes that contribute to their pharmacological properties.

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.

Pharmacokinetics

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties.

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-(3-(Trifluoromethyl)phenyl)thiazolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to changes in its biochemical properties. Long-term exposure to 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(3-(Trifluoromethyl)phenyl)thiazolidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can influence the metabolism of lipids and carbohydrates, contributing to its diverse biological activities.

Transport and Distribution

The transport and distribution of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within these compartments can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

2-(3-(Trifluoromethyl)phenyl)thiazolidine is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines, particularly thiazolidine-2,4-diones, are known for their roles in various therapeutic areas including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(3-(Trifluoromethyl)phenyl)thiazolidine features a thiazolidine ring with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit notable anticancer properties. For instance, a study reported that compounds modified at position 5 of the thiazolidine-2,4-dione ring showed significant antiproliferative activity against various cancer cell lines including breast cancer (MCF-7), leukemia (K562), and prostate cancer .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | 5.4 ± 2.4 |

| Compound A | K562 | 4.9 ± 2.9 |

| Compound B | MDA-MB-231 | 6.5 ± 3.0 |

The mechanism of action often involves induction of apoptosis and cell cycle arrest . Another study highlighted that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity due to increased interaction with cellular targets .

Antibacterial Activity

Thiazolidine derivatives have also demonstrated antibacterial properties. A synthesis study evaluated several new thiazolidines for their antibacterial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the thiazolidine structure influence its biological activity. Studies have shown that the introduction of different substituents on the phenyl ring can significantly alter the potency and selectivity of these compounds against cancer cells .

Key Findings from SAR Analysis:

- Electron-Withdrawing Groups: Compounds with trifluoromethyl or nitro groups tend to have lower IC50 values, indicating higher potency.

- Substituent Positioning: The position of substituents on the aromatic ring affects both the activity and selectivity towards cancer cells.

Case Studies

- Case Study on Anticancer Efficacy: A specific derivative of thiazolidine was tested in vivo on tumor-bearing mice models, demonstrating a significant reduction in tumor size compared to controls. This highlights the potential for these compounds in therapeutic applications.

- Case Study on Antibacterial Effects: Clinical trials involving patients with bacterial infections showed that thiazolidine derivatives could serve as effective adjuncts to standard antibiotic therapies, particularly in resistant strains.

Scientific Research Applications

The thiazolidine scaffold, particularly derivatives like 2-(3-(Trifluoromethyl)phenyl)thiazolidine, is known for a wide range of biological activities:

- Anticancer Properties : Thiazolidine derivatives have been extensively studied for their anticancer effects. Research indicates that compounds containing the thiazolidine structure exhibit cytotoxicity against various cancer cell lines, including glioblastoma, breast cancer, and leukemia . For instance, derivatives have shown significant inhibitory effects on cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) .

- Antidiabetic Effects : Some thiazolidine derivatives have demonstrated potent antidiabetic activity. Studies have shown that these compounds can significantly lower blood glucose levels and improve lipid profiles in hyperglycemic models . The mechanism often involves the modulation of insulin sensitivity and glucose metabolism.

- Antimicrobial Activity : Thiazolidine derivatives also exhibit antimicrobial properties, making them candidates for developing new antibiotics. Their effectiveness against various bacterial strains has been documented in several studies .

Synthesis and Structural Modifications

The synthesis of 2-(3-(Trifluoromethyl)phenyl)thiazolidine typically involves multi-step organic reactions. The incorporation of trifluoromethyl groups is known to enhance the biological activity of the resulting compounds. Various synthetic routes have been explored to optimize yield and purity:

- Reactions Involving Thiazolidine Framework : The thiazolidine ring can be synthesized through cyclization reactions involving thioketones or isothiocyanates with appropriate amines or aldehydes. These reactions often require specific conditions such as temperature control and pH adjustments to ensure successful formation .

- Functionalization Techniques : The introduction of functional groups like trifluoromethyl can be achieved through electrophilic substitution reactions or by using fluorinated reagents during the synthesis process .

Case Studies and Research Findings

Several studies have documented the efficacy of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in clinical and preclinical settings:

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiazolidine derivatives against glioblastoma cell lines using MTT assays. The findings indicated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Antidiabetic Research : In a controlled study involving diabetic rats, treatment with thiazolidine derivatives resulted in a marked decrease in blood glucose levels alongside improvements in lipid profiles compared to untreated controls. This supports their potential use in managing diabetes .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The thiazolidine scaffold is versatile, with modifications at the 2-, 3-, and 4-positions influencing bioactivity. Key analogs include:

Key Insights :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 2-(3-CF₃-phenyl)thiazolidine enhances stability but may reduce nucleophilicity compared to methoxy or hydroxy substituents in antimicrobial thiazolidinones .

- Ring Modifications: Flutianil’s cyano-methylene thiazolidine ring enables unique fungicidal activity, unlike simpler thiazolidines .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration. For example, flutianil’s logP (~3.8) supports foliar absorption in agricultural use .

- Metabolic Stability : Sulfonyl-containing analogs (e.g., CAS 537678-11-8) exhibit longer half-lives due to resistance to oxidative metabolism .

Research Findings and Data Gaps

- Mechanistic Studies: DNA cleavage experiments for benzothiazole-thiazolidinones suggest intercalation or groove-binding as antimicrobial mechanisms . For 2-(3-CF₃-phenyl)thiazolidine, computational docking (as in ’s 9c compound) could clarify target interactions .

Preparation Methods

Reaction of 3-(Trifluoromethyl)aniline Derivatives with α-Haloketones

One classical approach involves the condensation of 3-(trifluoromethyl)phenyl-substituted amines with α-haloketones, followed by intramolecular cyclization to form the thiazolidine ring.

- Step 1: Formation of a thioamide or thiourea intermediate by reaction of the amine with thiourea or ammonium thiocyanate.

- Step 2: Reaction with α-haloketones (e.g., chloroacetyl chloride derivatives) under reflux conditions in methanol or ethanol with a base catalyst such as triethylamine.

- Step 3: Intramolecular cyclization yielding the 2-(3-(trifluoromethyl)phenyl)thiazolidine core.

This method benefits from:

- Use of readily available starting materials.

- Mild reaction conditions (reflux in methanol for ~7 hours).

- High purity and yield of the product.

Lewis Acid-Catalyzed Ring-Opening and Cyclization of Aziridines

A more advanced synthetic strategy involves the use of N-arylsulfonylaziridines activated by Lewis acids such as BF3·OEt2 or scandium(III) triflate. The aziridine ring undergoes nucleophilic ring-opening with isothiocyanates, followed by 5-exo-dig cyclization to form thiazolidine derivatives with high enantioselectivity.

- This method allows for stereoselective synthesis, which can be important for biological activity.

- The reaction is typically carried out at low temperatures (0 °C) in dichloromethane.

- The process yields 2-iminothiazolidine intermediates that can be further reduced or modified.

One-Pot Multi-Component Reactions

One-pot methods have been developed to improve efficiency and reduce purification steps. For example:

- Reaction of amines, aldehydes, and isothiocyanates or thiourea derivatives in the presence of organic bases (e.g., triethylamine) in solvents like chloroform at ambient temperature.

- This method avoids the use of harsh reagents and allows for the synthesis of thiazolidine derivatives in a greener and more sustainable fashion.

Reaction Conditions and Catalysts

| Method | Key Reagents | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aminothiol + α-Haloketone | 3-(Trifluoromethyl)aniline, α-haloketone, thiourea | Triethylamine (Et3N) | Methanol | Reflux (~65 °C) | ~7 hours | High | Mild, simple, high purity product |

| Aziridine ring-opening | N-arylsulfonylaziridine, isothiocyanate | BF3·OEt2 or Sc(OTf)3 | Dichloromethane | 0 °C | Few hours | High | Enantioselective, stereospecific |

| One-pot multi-component | Amine, aldehyde, isothiocyanate | Organic base (Et3N) | Chloroform | Ambient | Several hours | Moderate to High | Green chemistry approach, operationally simple |

Research Findings and Advantages

- High Yields and Purity: The described methods generally afford the target compound in high yield and purity, suitable for further pharmaceutical development.

- Operational Simplicity: The use of mild bases and common solvents facilitates scalability.

- Stereochemical Control: Lewis acid-catalyzed aziridine ring-opening allows for enantioselective synthesis, important for biological activity.

- Green Chemistry: One-pot synthesis reduces waste and reaction steps, aligning with sustainable practices.

Q & A

Basic Questions

Q. What are common synthetic routes for 2-(3-(Trifluoromethyl)phenyl)thiazolidine?

- Methodological Answer : The compound can be synthesized via reduction of thiazolo derivatives using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For example, thiazolo[5,4-b]pyridine derivatives undergo reduction to form thiazolidine structures under controlled conditions .

Q. How is 2-(3-(Trifluoromethyl)phenyl)thiazolidine characterized post-synthesis?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Computational tools can predict properties like polar surface area (PSA) and LogP, which aid in structural validation .

Q. Which substituents on the phenyl ring enhance biological activity in thiazolidine derivatives?

- Methodological Answer : Substituents at the R5 position, such as trifluoromethyl (-CF₃), significantly enhance biological activity. For instance, compound 4i (with a -CF₃ group at R5) demonstrated the highest detoxification activity in maize injury models compared to hydrogen or methyl substituents .

Advanced Research Questions

Q. How to design experiments to assess detoxification effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in plant models?

- Methodological Answer : Use maize seedlings exposed to fomesafen (a PPO-inhibitor herbicide) and measure the compound's ability to mitigate oxidative damage. Key metrics include chlorophyll retention, root elongation, and enzymatic activity (e.g., glutathione-S-transferase). Dose-response curves and comparative analysis with structurally similar analogs (e.g., 4h, 4i, 4z) are critical for validating efficacy .

Q. How can researchers resolve contradictions in substituent effects on biological activity?

- Methodological Answer : Cross-validate substituent effects using both in vitro (e.g., receptor binding assays) and in vivo (e.g., plant or animal models) studies. For example, while trifluoromethyl groups at R5 enhance activity in maize models, methyl groups at R7 may show variable effects depending on the biological system. Structural analogs with spirocyclic configurations (e.g., 4i) can clarify position-dependent activity .

Q. What computational approaches predict the pharmacological activity of 2-(3-(Trifluoromethyl)phenyl)thiazolidine?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models incorporating parameters like LogP (lipophilicity) and PSA (polar surface area) can predict bioavailability and target binding. Molecular docking studies against relevant receptors (e.g., thyroid hormone receptors) may identify potential mechanisms of action .

Q. How is X-ray crystallography applied to confirm the structure of thiazolidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, spirocyclic thiazolidines (e.g., compound 4i) require crystallographic data to confirm ring conformations and substituent orientations. Supplementary crystallographic information (SI) from related syntheses provides procedural benchmarks .

Q. What strategies are used for toxicity assessment of trifluoromethylphenyl-thiazolidine derivatives?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) combined with receptor antagonism studies (e.g., thyroid hormone receptor binding assays). Metabolite profiling via LC-MS identifies potential toxic intermediates. Comparative studies with analogs (e.g., 3-(Trifluoromethyl)phenethylamine) can isolate toxicity contributions of specific functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.